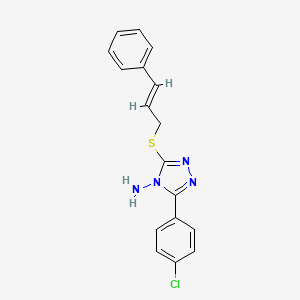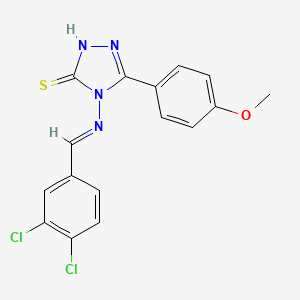![molecular formula C15H17Cl2N3O B12010765 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide CAS No. 59845-01-1](/img/structure/B12010765.png)
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺是一种合成的有机化合物,属于吡唑衍生物类。该化合物以吡唑环为特征,吡唑环被氯和氯苯基取代,并带有一个三甲基丙酰胺部分。
准备方法
合成路线和反应条件
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环是通过肼与β-二酮或α,β-不饱和羰基化合物在酸性或碱性条件下反应形成的。
用氯苯基取代: 氯苯基是通过亲核芳香取代反应引入的,其中氯苯基卤化物与吡唑环反应。
三甲基丙酰胺部分的形成: 最后一步涉及在适当的条件下(例如使用二环己基碳二酰亚胺 (DCC) 等偶联试剂)使取代的吡唑与三甲基丙酰胺反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以获得更高的收率和纯度。这包括选择合适的溶剂、催化剂和反应条件,以确保合成高效且经济。
化学反应分析
反应类型
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,从而生成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致特定官能团的还原。
取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代氯原子或其他取代基。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 胺、硫醇或醇盐等亲核试剂,通常在碱性条件下。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺在科学研究中有多种应用,包括:
化学: 它被用作合成更复杂有机分子的构建单元,以及各种有机反应的试剂。
生物学: 研究该化合物潜在的生物活性,如抗菌、抗炎和抗癌活性。
医学: 正在进行研究以探索其作为治疗各种疾病的潜在治疗剂,包括其作为酶抑制剂或受体调节剂的作用。
工业: 它用于开发新型材料、农用化学品和药品。
作用机理
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下方式起作用:
酶抑制: 抑制参与代谢途径的特定酶的活性。
受体调节: 与受体结合并调节受体的活性,导致细胞反应改变。
信号转导: 影响信号转导途径,导致基因表达和细胞功能发生改变。
作用机制
The mechanism of action of 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Binding to and modulating the activity of receptors, leading to altered cellular responses.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in gene expression and cellular functions.
相似化合物的比较
类似化合物
2-氯-3-(2-氯苯基)-1H-吡唑: 一种结构相似的化合物,具有吡唑环和氯苯基基团。
N,N,2-三甲基丙酰胺: 一种具有类似酰胺部分但缺少吡唑环的化合物。
4-氯-3-(2-氯苯基)-1H-吡唑: 另一种具有不同取代模式的吡唑衍生物。
独特性
2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。其独特的结构使其能够与分子靶标发生特定相互作用,使其在各种研究应用中具有价值。
本文详细概述了2-[4-氯-3-(2-氯苯基)-1H-吡唑-1-基]-N,N,2-三甲基丙酰胺,涵盖了其合成、反应、应用、作用机理以及与类似化合物的比较。
属性
CAS 编号 |
59845-01-1 |
|---|---|
分子式 |
C15H17Cl2N3O |
分子量 |
326.2 g/mol |
IUPAC 名称 |
2-[4-chloro-3-(2-chlorophenyl)pyrazol-1-yl]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,14(21)19(3)4)20-9-12(17)13(18-20)10-7-5-6-8-11(10)16/h5-9H,1-4H3 |
InChI 键 |
HBUNFKZYOIXLEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)N(C)C)N1C=C(C(=N1)C2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)



